![molecular formula C13H13ClFN B1341882 [3-(4-Fluorophenyl)phenyl]methylaminehcl CAS No. 1195901-44-0](/img/structure/B1341882.png)

[3-(4-Fluorophenyl)phenyl]methylaminehcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

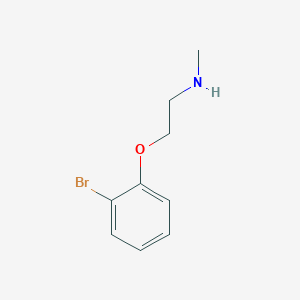

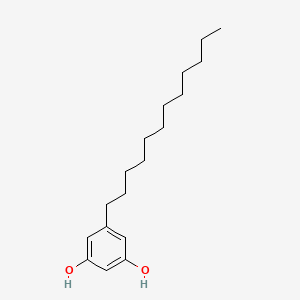

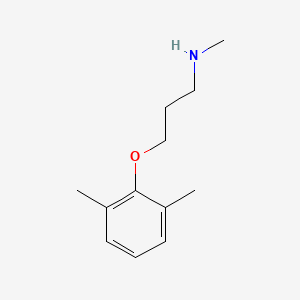

“[3-(4-Fluorophenyl)phenyl]methylaminehcl” is a chemical compound that is used extensively in scientific research. It has a CAS number of 1195901-44-0 .

Molecular Structure Analysis

The molecular formula of “[3-(4-Fluorophenyl)phenyl]methylaminehcl” is C13H13ClFN . The molecular weight is 237.7 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving “[3-(4-Fluorophenyl)phenyl]methylaminehcl” are not provided in the search results. It is primarily used for research and development .Physical And Chemical Properties Analysis

“[3-(4-Fluorophenyl)phenyl]methylaminehcl” has a molecular weight of 237.7 g/mol . Other physical and chemical properties are not specified in the search results.Scientific Research Applications

Synthesis and Analytical Characterization

Compounds based on the 1,2-diarylethylamine template, similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been synthesized and analytically characterized for their potential clinical applications. For instance, the research chemical fluorolintane, a derivative of 1,2-diarylethylamine, has been explored for its dissociative effects, which are mediated through NMDA receptor antagonism. The analytical characterization of such compounds, including mass spectrometry and chromatography analyses, is crucial for understanding their chemical properties and potential biological activities (Dybek et al., 2019).

Ligand Synthesis for Metal Complexes

Aryl-substituted ligands, which can include structures similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been synthesized for the development of metal complexes. These ligands have potential applications in catalysis and material science. The synthesis involves the coupling of amines with aryl bromides, leading to ligands that can coordinate with metals such as molybdenum to form complexes with potential utility in various chemical transformations (Greco et al., 1998).

Novel Drug Development

Structurally related compounds have been explored for their potential as novel therapeutic agents. For example, an orally active, water-soluble neurokinin-1 receptor antagonist, which shares structural features with [3-(4-Fluorophenyl)phenyl]methylamine HCl, has been developed for clinical applications in treating conditions like emesis and depression. The synthesis of such compounds involves innovative chemical strategies to achieve high affinity and solubility, making them suitable for both intravenous and oral administration (Harrison et al., 2001).

Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials using compounds structurally related to [3-(4-Fluorophenyl)phenyl]methylamine HCl has been investigated. These materials combine the properties of both organic and inorganic components, offering unique functionalities for applications in optics, electronics, and catalysis. The synthesis involves the incorporation of organic ligands into inorganic matrices, leading to materials with combined optical properties (Liu et al., 2011).

Fluorescent Probes for pH Measurement

Indole-based compounds, similar to [3-(4-Fluorophenyl)phenyl]methylamine HCl, have been utilized as ratiometric fluorescent pH probes. These probes exhibit favorable optical properties for strong-acidity pH detection in living cells, enabling the monitoring of cellular processes and environments. The development of such probes involves fine-tuning the photophysical properties to achieve high selectivity, photostability, and cell permeability (Nan et al., 2015).

Safety And Hazards

properties

IUPAC Name |

[3-(4-fluorophenyl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGOVJWOSPPYEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592106 |

Source

|

| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Fluorophenyl)phenyl]methylaminehcl | |

CAS RN |

1195901-44-0 |

Source

|

| Record name | 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)